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Compound of Interest

Compound Name: Camonsertib

Cat. No.: B10830843

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial clinical data for camonsertib
(formerly RP-3500), a selective oral inhibitor of Ataxia Telangiectasia and Rad3-related (ATR)
kinase. The data presented herein is primarily derived from the multi-center, open-label, Phase
1/2 TRESR study (NCT04497116), which evaluated camonsertib monotherapy in patients with
advanced solid tumors harboring specific DNA damage response (DDR) gene alterations. This
document summarizes key quantitative data, details experimental protocols, and visualizes the
underlying biological and operational frameworks.

Core Data Summary

The initial clinical findings for camonsertib monotherapy have demonstrated a manageable
safety profile and promising anti-tumor activity in a biomarker-selected patient population. The
primary dose-limiting toxicity observed was on-target anemia, which was effectively managed
through dose and schedule optimization.

Table 1: Efficacy of Camonsertib Monotherapy in the
TRESR Study
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Efficacy Endpoint Value Patient Population Citation

Patients receiving
13% (13/99) biologically effective [1112]1[3]
doses (>100 mg daily)

Overall Response
Rate (ORR)

Patients receiving
43% (43/99) biologically effective [1112][31[4]
doses (>100 mg daily)

Clinical Benefit Rate
(CBR)

CBR in PARP inhibitor
(PARPI) failure 47% Not specified [41[5]

patients

Patients receiving
43% (27/63) biologically effective [1112][3]
doses (>100 mg daily)

Molecular Response
Rate (ctDNA)

n=20, 90% had prior

PARPI failure, 85%
(OR) in advanced 25% ) [5]
were platinum

Overall Response

ovarian cancer ]
resistant

Table 2: Safety Profile of Camonsertib Monotherapy
(TRESR Study)

Adverse Event Incidence Grade Citation

_ Most common drug-
Anemia o 32% Grade 3 [1112]13][6]
related toxicity

Table 3: Optimized Dosing Regimen for Camonsertib
Monotherapy
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Dose and Schedule Rationale Citation

Substantial reduction in the
160 mg once daily (QD), 3 incidence of anemia without
days on, 4 days off, 2 weeks compromising efficacy. [61[7]
on, 1 week off (160 3/4, 2/1w) Established as the optimized

regimen for future studies.

Experimental Protocols

The TRESR study (NCT04497116) was a first-in-human, Phase 1/2a, multi-center, open-label,
dose-escalation and expansion study.[8][9][10][11][12]

1. Patient Selection: Eligible patients had advanced solid tumors with confirmed loss-of-
function (LOF) alterations in specific DDR genes predicted to sensitize tumors to ATR inhibition.
[1] These genes included, but were not limited to, ATM, ATRIP, BRCA1, BRCA2, CDK12,
MRE11, NBN, PALB2, RAD17, RAD50, and SETDZ2.[1] Patient selection was guided by
preclinical data from chemogenomic CRISPR-Cas9 screens.[1]

2. Study Design: The study consisted of two main parts:

e Module 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and
recommended Phase 2 dose (RP2D) of camonsertib monotherapy.[8]

e Module 2 (Dose Expansion): To evaluate the safety, tolerability, and anti-tumor activity of the
selected dose and schedule in specific tumor types and genotypes.[6]

Several dosing regimens were evaluated, including 120 mg QD (3 days on, 4 days off), 160 mg
QD (3 days on, 4 days off), and 160 mg QD (3 days on, 4 days off, 2 weeks on, 1 week off).[6]

[7]
3. Endpoints:

o Primary Objectives: To assess the safety and tolerability of camonsertib and to establish the
RP2D.[1][2]
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e Secondary Objectives: To evaluate the anti-tumor activity of camonsertib (including ORR
and CBR), and to characterize its pharmacokinetics (PK) and pharmacodynamics (PD).[1][2]

o Exploratory Objectives: To assess predictive biomarkers and circulating tumor DNA (ctDNA)
dynamics.[1]

4. Pharmacokinetic and Pharmacodynamic Analysis:

e Pharmacokinetics (PK): Plasma concentrations of camonsertib were measured at defined
timepoints to determine parameters such as Cmax, Tmax, AUC, and half-life using
noncompartmental analysis.[6]

e Pharmacodynamics (PD): Paired tumor biopsies were taken before and during treatment to
assess target engagement.[6] Pharmacodynamic markers included the phosphorylation of
CHK1 (pCHK1), a downstream target of ATR, as well as y-H2AX and p-KAP1, which are
markers of DNA damage and ATR pathway inhibition.[6]

Visualizations

ATR Signaling Pathway and Camonsertib's Mechanism
of Action
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Diagram 1: Simplified ATR signaling pathway and the inhibitory action of camonsertib.

TRESR Clinical Trial Workflow
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Diagram 2: High-level workflow of the TRESR clinical trial for camonsertib monotherapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10830843?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

